molecular formula C23H25N3O4 B2676015 N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide CAS No. 852684-81-2

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide

Cat. No.: B2676015
CAS No.: 852684-81-2
M. Wt: 407.47
InChI Key: NYFUOKQPSUWIME-UHFFFAOYSA-N
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Description

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, an oxoethoxy linkage, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different techniques such as stirring without solvent, fusion, or using a catalytic amount of triethylamine in boiling ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the cyano and oxoethoxy groups makes it reactive under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cyano group can be reduced to an amine using hydrogenation or other reducing agents . Substitution reactions can occur at the aromatic ring, facilitated by electrophilic or nucleophilic reagents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties . In industry, it can be used in the development of new materials or as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide include other cyanoacetamide derivatives and cyanoacetohydrazides . These compounds share structural similarities and may exhibit similar reactivity and applications.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-29-20-8-4-3-7-19(20)22(28)25-17-9-11-18(12-10-17)30-15-21(27)26-23(16-24)13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFUOKQPSUWIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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